![molecular formula C11H6ClF3N2O B2550168 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1281566-89-9](/img/structure/B2550168.png)
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Overview
Description
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with trifluoromethylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the functional groups on the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of trifluoromethyl pyrimidinones, including 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, exhibit significant antimicrobial properties. A study evaluated a series of trifluoromethyl pyrimidinone compounds against Mycobacterium tuberculosis, demonstrating effective inhibition at low concentrations. The compound's structure allows for interaction with bacterial enzymes, making it a candidate for further development as an antibiotic agent .
Anticancer Properties
Recent investigations into the anticancer activity of pyrimidine derivatives have shown promising results. Compounds similar to this compound were tested against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin, suggesting potential for development as anticancer agents .
Case Study: Synthesis and Evaluation
A study synthesized a range of trifluoromethyl pyrimidine derivatives and evaluated their bioactivities. Among these, compounds demonstrated notable antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The synthesis involved multi-step reactions yielding compounds with varying degrees of efficacy, indicating the importance of structural modifications in enhancing biological activity .
Agricultural Applications
Insecticidal Activity
The compound has also been assessed for its insecticidal properties. In studies involving agricultural pests like Mythimna separata and Spodoptera frugiperda, certain derivatives exhibited insecticidal activity at concentrations lower than those of commercially available insecticides. This suggests that this compound could serve as a lead compound for developing new agrochemicals .
Fungicidal Activity
The antifungal capabilities of this compound were highlighted in research focused on plant pathogens. The synthesized trifluoromethyl pyrimidine derivatives showed effective inhibition rates against various fungal species at specific concentrations, outperforming some existing fungicides. This positions the compound as a potential candidate for agricultural applications aimed at crop protection .
Material Science Applications
Development of Novel Materials
Beyond biological applications, the unique chemical structure of this compound lends itself to exploration in material science. Its properties may be leveraged in the development of new polymers or coatings with specific functional characteristics. Research into the physical properties of related compounds could pave the way for innovations in materials used in electronics or coatings that require specific thermal or chemical resistances.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, which may affect its biological activity and physicochemical properties.
6-(trifluoromethyl)-2-phenylpyrimidin-4(3H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Biological Activity
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a pyrimidine derivative noted for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C11H6ClF3N2O
- Molecular Weight : 274.63 g/mol
- CAS Number : 1281566-89-9
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound exhibits inhibitory effects on several kinases, which are crucial in cell signaling pathways. It has shown promise in inhibiting Bcr-Abl1 kinase, a target in certain leukemias, indicating potential use in cancer therapy .
- Antimicrobial Activity : Research indicates that pyrimidine derivatives, including this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the trifluoromethyl group enhances its potency .
- Neuroprotective Effects : The compound has been evaluated for its anti-Alzheimer's properties, demonstrating the ability to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's treatment. This inhibition can enhance cholinergic transmission in the brain .
Anticancer Activity
Recent studies have reported varying degrees of cytotoxicity against different cancer cell lines:
Antimicrobial Efficacy
The compound has shown significant antimicrobial activity:
- Effective against E. coli and S. aureus , with minimum inhibitory concentrations (MICs) indicating strong bacteriostatic effects .
Neuroprotective Activity
Inhibitory activity against AChE was recorded at an IC50 of 16.00 ± 0.04%, showcasing its potential as an anti-Alzheimer agent .
Case Studies
-
Cancer Cell Line Studies :
A study demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines, with particular efficacy noted in leukemia models . The compound's ability to induce apoptosis was confirmed through flow cytometry analyses. -
Antimicrobial Testing :
In a comparative study of antimicrobial agents, this pyrimidine derivative was tested against clinical isolates of bacteria and fungi. It displayed significant inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-7-3-1-2-6(4-7)10-16-8(11(13,14)15)5-9(18)17-10/h1-5H,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZCOHGHKUAMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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